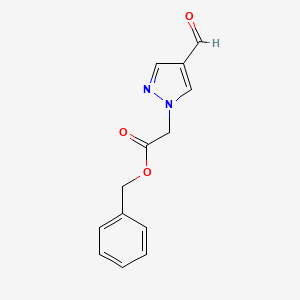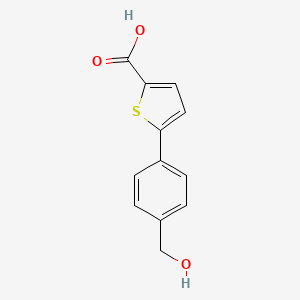
5-(4-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a hydroxymethyl group attached to the phenyl ring, which is further connected to the thiophene ring at the second position, and a carboxylic acid group at the second position of the thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-(4-(Carboxyphenyl)thiophene-2-carboxylic acid.
Reduction: Formation of 5-(4-(Hydroxymethyl)phenyl)thiophene-2-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5-(4-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 5-(4-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the hydroxymethyl group on the phenyl ring.
5-(4-Methylthio)phenyl)thiophene-2-carboxylic acid: Contains a methylthio group instead of a hydroxymethyl group.
Uniqueness
5-(4-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to other thiophene derivatives.
Eigenschaften
Molekularformel |
C12H10O3S |
|---|---|
Molekulargewicht |
234.27 g/mol |
IUPAC-Name |
5-[4-(hydroxymethyl)phenyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O3S/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6,13H,7H2,(H,14,15) |
InChI-Schlüssel |
YHOUDHRUBAOJNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)C2=CC=C(S2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


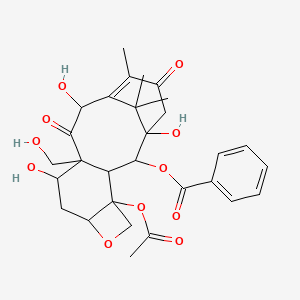
![L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)-](/img/structure/B15091142.png)
![(5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15091149.png)
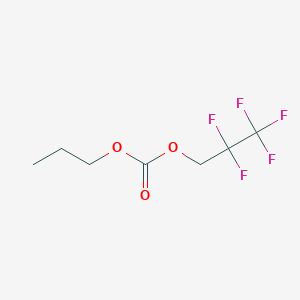
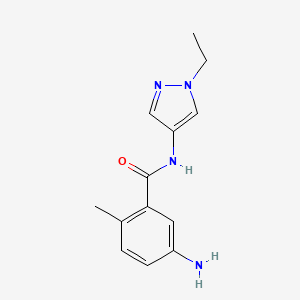
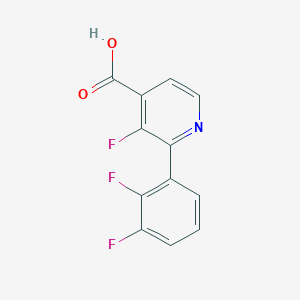
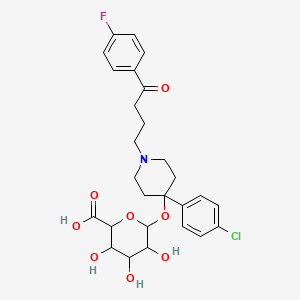
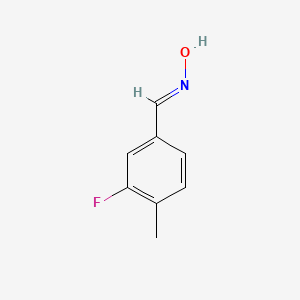
![[[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15091194.png)
![Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]-](/img/structure/B15091204.png)
![3-[3-(Aminomethyl)phenyl]phenol](/img/structure/B15091231.png)
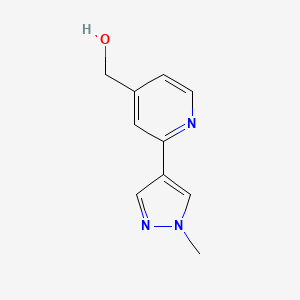
![1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine](/img/structure/B15091237.png)
